N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methyl group at the 3-position, an indanone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methylpyridine derivative, followed by the introduction of the indanone moiety through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage via an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research may explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)ethanamide
- N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)propionamide
Comparison: Compared to similar compounds, N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide may exhibit unique properties due to the specific positioning of functional groups
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-2-8-18-17(11)19-16(21)10-22-13-6-4-12-5-7-15(20)14(12)9-13/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYSSABCBHZRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.